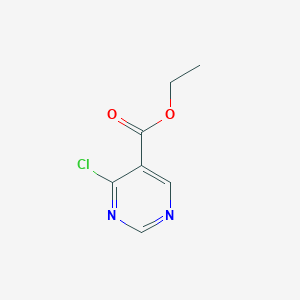

Ethyl 4-chloropyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJAMMCCAZZXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506817 | |

| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41103-17-7 | |

| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-chloropyrimidine-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 4-chloropyrimidine-5-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the synthetic pathway, including experimental protocols for the preparation of the precursor and the final product, and presents a summary of its key analytical characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₇ClN₂O₂ | PubChem |

| Molecular Weight | 186.59 g/mol | PubChem |

| CAS Number | 41103-17-7 | PubChem |

| Appearance | Expected to be a solid | - |

| IUPAC Name | This compound | PubChem |

Synthesis

The synthesis of this compound is typically achieved in a two-step process. The first step involves the synthesis of the precursor, Ethyl 4-hydroxypyrimidine-5-carboxylate, followed by a chlorination reaction to yield the final product.

Synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate

A common and efficient method for the synthesis of Ethyl 4-hydroxypyrimidine-5-carboxylate involves the condensation of diethyl ethoxymethylenemalonate with formamidine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the sodium ethoxide solution, add formamidine hydrochloride and stir the mixture for 30 minutes at room temperature. Subsequently, add diethyl ethoxymethylenemalonate dropwise to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the product. Filter the solid, wash it with cold ethanol and then water, and dry it under vacuum to obtain Ethyl 4-hydroxypyrimidine-5-carboxylate. Further purification can be achieved by recrystallization from ethanol.

Synthesis of this compound

The chlorination of Ethyl 4-hydroxypyrimidine-5-carboxylate is a crucial step to introduce the reactive chloro group. This can be achieved using phosphorus oxychloride (POCl₃), with or without a co-reagent like phosphorus pentachloride (PCl₅). Two alternative protocols are provided below.

Protocol A: Chlorination using excess Phosphorus Oxychloride

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.

-

Addition of Reactants: To the flask, add Ethyl 4-hydroxypyrimidine-5-carboxylate and an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux (around 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate out. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and then dry it under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Protocol B: Solvent-Free Chlorination using Equimolar Phosphorus Oxychloride

This method offers a more environmentally friendly approach by avoiding the use of excess POCl₃ and solvents.

-

Reaction Setup: In a sealable pressure tube or a heavy-walled glass reactor, place Ethyl 4-hydroxypyrimidine-5-carboxylate.

-

Addition of Reactants: Add one equivalent of phosphorus oxychloride (POCl₃) and one equivalent of a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine) to the reactor.

-

Reaction Conditions: Seal the reactor and heat it to 120-140 °C for 2-3 hours with stirring.

-

Work-up and Purification: After cooling the reactor to room temperature, carefully open it in a fume hood. Add dichloromethane (DCM) to the residue and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis Workflow Diagram:

Caption: Synthetic pathway of this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~9.1 | s, 1H (pyrimidine H-2) |

| ~8.9 | s, 1H (pyrimidine H-6) |

| ~4.4 | q, 2H (-OCH₂CH₃) |

| ~1.4 | t, 3H (-OCH₂CH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ester) |

| ~1570-1450 | C=N and C=C stretch (pyrimidine ring) |

| ~1250 | C-O stretch (ester) |

| ~800-700 | C-Cl stretch |

Mass Spectrometry (MS)

| m/z (Mass-to-charge ratio) | Assignment |

| 186/188 | [M]⁺, [M+2]⁺ (presence of Chlorine isotope) |

| 141/143 | [M - OEt]⁺ |

| 113/115 | [M - COOEt]⁺ |

Logical Relationship of Characterization Techniques:

Caption: Interrelation of analytical techniques for compound characterization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt the described procedures to their specific laboratory conditions.

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloropyrimidine-5-carboxylate is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its unique structural features, characterized by a reactive chlorine atom and an ester functional group on the pyrimidine core, render it a versatile synthon for the elaboration of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound, with a particular focus on its application as a precursor to potent kinase inhibitors and other biologically active compounds. The strategic importance of this molecule lies in its utility for generating libraries of compounds for high-throughput screening and lead optimization in drug development pipelines.

Physicochemical Properties

The fundamental physicochemical properties of this compound (CAS Number: 41103-17-7) are summarized in the tables below. These parameters are crucial for its handling, reaction setup, and analytical characterization.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇ClN₂O₂ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Light yellow clear liquid or solid | [2] |

| Boiling Point | 278.2 °C at 760 mmHg | [3] |

Table 2: Spectroscopic and Other Properties

| Property | Value | Reference(s) |

| InChI | InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-10-6(5)8/h3-4H,2H2,1H3 | [1] |

| InChIKey | AZJAMMCCAZZXIK-UHFFFAOYSA-N | [1] |

| SMILES | CCOC(=O)C1=CN=CN=C1Cl | [1] |

| Purity | ≥ 95% | [2] |

Synthesis and Reactivity

This compound is a key intermediate that can be synthesized through various routes, often involving the chlorination of a corresponding hydroxypyrimidine precursor. A general synthetic approach is outlined below.

General Synthesis Workflow

The synthesis of this compound typically starts from readily available precursors and involves a key chlorination step. This intermediate is then utilized in nucleophilic substitution reactions to introduce diverse functionalities, leading to the creation of compound libraries with potential therapeutic applications.

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Synthesis of this compound (General Procedure):

A common method for the synthesis of chloropyrimidines involves the treatment of the corresponding hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃)[4].

-

Step 1: Preparation of Ethyl 4-hydroxypyrimidine-5-carboxylate: This intermediate can be synthesized by reacting diethyl ethoxymethylenemalonate with formamidine.

-

Step 2: Chlorination: Ethyl 4-hydroxypyrimidine-5-carboxylate is heated under reflux with an excess of phosphorus oxychloride, often in the presence of a tertiary amine like N,N-dimethylaniline, to facilitate the reaction.

-

Step 3: Work-up and Purification: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully quenched with ice-water and neutralized. The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate) and purified by column chromatography or recrystallization to yield pure this compound.

Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives:

This compound serves as a versatile precursor for the synthesis of pyrimido[4,5-d]pyrimidines. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution by various amines and amides.

-

General Reaction: A mixture of this compound and the desired amine or amide is heated in a suitable solvent (e.g., ethanol, isopropanol, or DMF), often in the presence of a base (e.g., triethylamine or diisopropylethylamine) to scavenge the HCl formed during the reaction.

-

Purification: The resulting pyrimido[4,5-d]pyrimidine derivatives are typically purified by recrystallization or column chromatography.

Role in Drug Development and Signaling Pathways

This compound is a valuable building block for the synthesis of compounds targeting various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. The pyrimido[4,5-d]pyrimidine scaffold, readily accessible from this precursor, is found in numerous potent kinase inhibitors.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Derivatives of pyrimido[4,5-d]pyrimidines have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[5]. CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of the CDK2 signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.

Inhibition of Bruton's Tyrosine Kinase (BTK)

Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been developed as potent inhibitors of Bruton's tyrosine kinase (BTK). BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR pathway is implicated in various B-cell malignancies.

Caption: Inhibition of the BTK signaling pathway by pyrimido[4,5-d]pyrimidine derivatives.

Analytical Characterization

The identity and purity of this compound and its derivatives are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a quartet and a triplet) and the pyrimidine ring protons.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring, and the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would typically exhibit a strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹) and characteristic bands for the C-Cl bond and the aromatic pyrimidine ring.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. Common fragmentation would involve the loss of the ethoxy group (-OEt) or the entire ester group (-COOEt).

Conclusion

This compound is a highly valuable and versatile building block in synthetic and medicinal chemistry. Its accessible synthesis and reactive nature allow for the efficient construction of diverse molecular scaffolds, particularly the pyrimido[4,5-d]pyrimidine core, which has demonstrated significant potential in the development of targeted therapies, especially kinase inhibitors. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the design and discovery of novel therapeutic agents. This guide provides a foundational resource for researchers and scientists working in this exciting and impactful area of drug development.

References

- 1. This compound | C7H7ClN2O2 | CID 12684326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Biological evaluation of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives as potent Bruton's tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity and Stability of Ethyl 4-chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-chloropyrimidine-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of targeted therapeutics, most notably kinase inhibitors. This technical guide provides a comprehensive overview of its reactivity, stability, and handling. Key physicochemical properties are summarized, and its reactivity profile, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, is discussed in detail. Experimental protocols for common transformations are provided, alongside a review of the compound's stability under various conditions. This document aims to serve as a critical resource for scientists engaged in the design and synthesis of novel pyrimidine-based bioactive molecules.

Physicochemical Properties

This compound is a solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₇ClN₂O₂ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| CAS Number | 41103-17-7 | [1][2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | Not consistently reported | |

| Boiling Point | Not consistently reported | |

| Solubility | Soluble in many organic solvents |

Spectroscopic Characterization

Note: The following are representative spectral data for derivatives and should be used as a guide.

-

1H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two singlets for the pyrimidine ring protons.

-

13C NMR: The carbon NMR spectrum will display signals for the ester group (carbonyl carbon around 160-170 ppm and ethoxy carbons), and four distinct signals for the pyrimidine ring carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (in the 1500-1600 cm⁻¹ region), and C-Cl stretching.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns would likely involve the loss of the ethoxy group or the entire ester functionality.[3]

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated by the chloro substituent at the C4 position and the electron-withdrawing carboxylate group at C5. This renders the C4 position highly susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the SNAr reaction at the C4 position. The chlorine atom is a good leaving group, readily displaced by a variety of nucleophiles.

3.1.1. Reaction with Amines (N-Nucleophiles)

The reaction with primary and secondary amines is a widely used transformation to introduce diversity. These reactions are typically carried out in a polar aprotic solvent, often with the addition of a non-nucleophilic base to scavenge the HCl byproduct.

Table 1: Representative Nucleophilic Substitution Reactions with Amines

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | - | Ethanol | Reflux | Not specified | [4] |

| Diethylamine | iPr₂NEt | CHCl₃ | 40 | Not specified | |

| Various amines | DIPEA | NMP | 80-120 | Moderate to high |

3.1.2. Reaction with Thiols (S-Nucleophiles)

Thiolates, generated in situ from thiols and a base, are potent nucleophiles that readily displace the C4-chloro substituent to form thioethers.

Table 2: Representative Nucleophilic Substitution Reactions with Thiols

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Thiophenol | NaH | DMF | RT | Not specified | [5] |

| Substituted Thiols | K₂CO₃ | Acetonitrile | 25-80 | Good to excellent |

3.1.3. Reaction with Alcohols (O-Nucleophiles)

Alkoxides can also serve as nucleophiles, although they are less commonly employed than amines or thiols. The reaction typically requires anhydrous conditions to prevent hydrolysis of the starting material and product.

Palladium-Catalyzed Cross-Coupling Reactions

While less common than SNAr reactions, the C-Cl bond can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds. These reactions significantly expand the synthetic utility of this scaffold.

Hydrolysis of the Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Basic hydrolysis, using a base such as NaOH or LiOH in a mixture of water and an organic solvent, is generally preferred as it is irreversible.

Stability

The stability of this compound is a critical consideration for its storage and handling.

-

Thermal Stability: Chloropyrimidines are generally thermally stable, but prolonged exposure to high temperatures can lead to decomposition.

-

pH Stability: The compound is susceptible to hydrolysis under both strongly acidic and basic conditions. The ester linkage is prone to cleavage, and at elevated pH, nucleophilic attack by hydroxide on the pyrimidine ring can also occur. It is most stable under neutral to slightly acidic conditions.

-

Solvent Stability: It is generally stable in common aprotic organic solvents. Protic solvents, especially in the presence of trace acid or base, can facilitate solvolysis over time.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

This compound is a valuable starting material for the synthesis of a wide range of kinase inhibitors. The pyrimidine core acts as a scaffold that can be readily functionalized at the C4 position to interact with the hinge region of the kinase ATP-binding site. Its derivatives have been investigated as inhibitors of various kinases involved in cancer and inflammatory diseases, such as those in the PI3K/Akt/mTOR signaling pathway.[6][7][8][9][10]

Experimental Protocols

The following are generalized experimental protocols for common reactions involving this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for Nucleophilic Substitution with an Amine

-

Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., NMP, DMF, or ethanol), add the desired amine (1.1-1.5 equiv) and a base such as diisopropylethylamine (DIPEA) (1.5-2.0 equiv).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 2-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

General Protocol for Suzuki Cross-Coupling

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv), the desired boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C for 4-24 hours.

-

Work-up and Purification: After cooling, perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography.

Safety and Handling

This compound is harmful if swallowed and may cause skin and eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block in modern drug discovery. Its well-defined reactivity, particularly at the C4 position, allows for the straightforward introduction of a wide range of functional groups. A thorough understanding of its reactivity and stability is crucial for its effective utilization in the synthesis of complex molecular architectures with therapeutic potential. This guide provides a foundational understanding to aid researchers in their synthetic endeavors with this important heterocyclic compound.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. This compound | C7H7ClN2O2 | CID 12684326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. adooq.com [adooq.com]

- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Ethyl 4-chloropyrimidine-5-carboxylate: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This technical guide provides a detailed overview of the available spectroscopic data for Ethyl 4-chloropyrimidine-5-carboxylate, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public domain spectra for this specific compound, this guide also presents data for closely related analogues to provide valuable comparative insights.

While direct experimental spectra for this compound are not readily found in public repositories, its chemical identity is well-established. The compound, with the chemical formula C₇H₇ClN₂O₂, is listed in several chemical databases, including PubChem.[1]

To facilitate research and development efforts, this guide will focus on the spectroscopic data of structurally similar pyrimidine derivatives. By examining the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of these analogues, researchers can infer the expected spectral characteristics of this compound.

Spectroscopic Data of Analogue Compounds

For the purpose of this guide, we will examine the spectroscopic data of two closely related compounds: Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Table 1: ¹H NMR Data of Analogue Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | Data not available in search results |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Not Specified | Data not available in search results |

Table 2: ¹³C NMR Data of Analogue Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Not Specified | Data not available in search results |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Not Specified | Data not available in search results |

Note: Specific NMR data for the analogue compounds were not available in the provided search results. Researchers should consult specialized chemical analysis databases or perform experimental measurements to obtain this information.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopy Data of Analogue Compounds

| Compound | Key Peaks (cm⁻¹) |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Data not available in search results |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Data not available in search results |

Note: Specific IR data for the analogue compounds were not available in the provided search results. Experimental determination is recommended for accurate characterization.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data of Analogue Compounds

| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |

| Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 294.0771 | Data not available in search results |

| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 232.0073 | Data not available in search results |

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data comparison. While specific protocols for this compound are not available, the following are general methodologies for the spectroscopic analysis of pyrimidine derivatives.

NMR Spectroscopy: A sample of the purified compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher.

IR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, for liquid samples, a thin film can be prepared between two salt plates.

Mass Spectrometry: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). Electron ionization (EI) or electrospray ionization (ESI) are common methods for generating ions.

Logical Workflow for Spectroscopic Analysis

The general workflow for the spectroscopic characterization of a synthesized compound like this compound is outlined below.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct and comprehensive spectroscopic data for this compound remains elusive in publicly accessible domains, this guide provides a framework for researchers to proceed with their investigations. By leveraging the data from analogous structures and adhering to standardized experimental protocols, scientists can confidently characterize this compound and unlock its potential in various scientific applications. Further research efforts focused on the synthesis and detailed spectroscopic analysis of this compound are encouraged to enrich the collective knowledge base.

References

The Expanding Therapeutic Potential of Novel Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1][2] In recent years, the synthesis and evaluation of novel pyrimidine derivatives have garnered significant attention, revealing a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the potential biological activities of these emerging compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, a summary of quantitative biological data, and visualizations of key cellular pathways and experimental workflows.

Anticancer Activity of Novel Pyrimidine Derivatives

Novel pyrimidine derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting potent cytotoxic and antiproliferative effects against a range of cancer cell lines.[3][4]

Quantitative Data Summary: Anticancer Activity

The following table summarizes the in vitro anticancer activity of various novel pyrimidine derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine Derivatives | |||

| 3b | A375 (Melanoma) | < 50 | [5] |

| 3b | C32 (Melanoma) | < 50 | [5] |

| 3b | DU145 (Prostate) | < 50 | [5] |

| 3b | MCF-7/WT (Breast) | < 50 | [5] |

| Pyrido[2,3-d]pyrimidine Derivatives | |||

| 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [6] |

| Indolyl-Pyrimidine Hybrids | |||

| 4g | MCF-7 (Breast) | 5.1 ± 1.14 | [7] |

| 4g | HepG2 (Liver) | 5.02 ± 1.19 | [7] |

| 4g | HCT-116 (Colon) | 6.6 ± 1.40 | [7] |

| 5-Trifluoromethylpyrimidine Derivatives | |||

| 9u | A549 (Lung) | 0.35 | [8] |

| 9u | MCF-7 (Breast) | 3.24 | [8] |

| 9u | PC-3 (Prostate) | 5.12 | [8] |

| Pyrazolo[3,4-d]pyrimidine Derivatives | |||

| 5 | HT1080 (Fibrosarcoma) | 96.25 | [1] |

| 5 | Hela (Cervical) | 74.8 | [1] |

| 5 | Caco-2 (Colorectal) | 76.92 | [1] |

| 5 | A549 (Lung) | 148 | [1] |

| 7 | HT1080 (Fibrosarcoma) | 43.75 | [1] |

| 7 | Hela (Cervical) | 17.50 | [1] |

| 7 | Caco-2 (Colorectal) | 73.08 | [1] |

| 7 | A549 (Lung) | 68.75 | [1] |

Signaling Pathway: EGFR Inhibition

A significant mechanism underlying the anticancer activity of many pyrimidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4][8] Overactivation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Pyrimidine derivatives can act as potent EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[4]

Caption: EGFR signaling pathway and its inhibition by pyrimidine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity of Novel Pyrimidine Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Novel pyrimidine derivatives have shown promising activity against a variety of bacterial and fungal strains.[9][10]

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the in vitro antimicrobial activity of various novel pyrimidine derivatives, presenting their minimum inhibitory concentrations (MIC) against different microbial strains.

| Compound ID/Series | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |

| Bicyclic and Tricyclic Pyrimidines | |||

| 2a | Escherichia coli | Active | [9] |

| 3a,b,c | Escherichia coli | Active | [9] |

| 4a,b | Escherichia coli | Active | [9] |

| 3c | Candida albicans | Active | [9] |

| 2,4-Disubstituted-6-thiophenyl-pyrimidines | |||

| Bb2 | MRSA | 2 | [10] |

| Bb2 | VREs | 2 | [10] |

| Pleuromutilin-7H-pyrrolo[2,3-d]pyrimidine Hybrids | |||

| 15a, 15b, 15o | MSSA, MRSA, MSSE, MRSE, E. faecium | 0.0625–4 | [10] |

| 2,4,6-Trisubstituted Pyrimidines | |||

| 7c | Staphylococcus aureus 4220 | 2.4 (µmol/L) | [11] |

| 7c | Escherichia coli 1924 | 2.4 (µmol/L) | [11] |

| 7c | Candida albicans 7535 | 2.4 (µmol/L) | [11] |

Experimental Protocol: Disk Diffusion Method

The disk diffusion method is a widely used technique to determine the susceptibility of bacteria to antimicrobial agents.

Materials:

-

Sterile Petri dishes

-

Mueller-Hinton agar

-

Bacterial cultures

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm in diameter)

-

Test pyrimidine derivatives

-

Standard antibiotic disks (for comparison)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.

-

Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test pyrimidine derivative onto the surface of the inoculated agar plate. Ensure the disks are firmly in contact with the agar. Also, place a standard antibiotic disk as a positive control.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

-

Interpretation: The size of the zone of inhibition is proportional to the susceptibility of the microorganism to the antimicrobial agent. The results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.

Antiviral Activity of Novel Pyrimidine Derivatives

Several novel pyrimidine derivatives have been identified as potent inhibitors of viral replication, showing activity against a range of viruses, including influenza and human coronaviruses.[12][13]

Quantitative Data Summary: Antiviral Activity

The following table summarizes the in vitro antiviral activity of various novel pyrimidine derivatives, presenting their 50% effective concentrations (EC50).

| Compound ID/Series | Virus | EC50 (µM) | Reference |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidines | Influenza A and B | 0.01 - 0.1 | [12] |

| 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E (HCoV-229E) | Remarkable Efficacy | [13] |

| Pyrrolo[2,3-d]pyrimidine Derivatives | Rotavirus Wa strain, Coxsackievirus B4 | Significant Activity | [8] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the antiviral activity of a compound.

Materials:

-

Confluent monolayer of susceptible host cells in multi-well plates

-

Virus stock

-

Culture medium

-

Test pyrimidine derivatives

-

Agarose or methylcellulose overlay medium

-

Crystal violet staining solution

-

Formalin (for fixing)

Procedure:

-

Cell Seeding: Seed host cells in multi-well plates and grow them to form a confluent monolayer.

-

Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known dilution of the virus for 1-2 hours at 37°C to allow for viral attachment.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with PBS. Add an overlay medium containing serial dilutions of the test pyrimidine derivative. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 2-4 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The viable cells will be stained, while the areas of cell death caused by the virus (plaques) will remain clear.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated for each concentration of the compound compared to the virus control (no compound). The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Anti-inflammatory Activity of Novel Pyrimidine Derivatives

Chronic inflammation is a key factor in the pathogenesis of many diseases. Pyrimidine derivatives have been shown to possess significant anti-inflammatory properties, often through the modulation of key inflammatory pathways.[14][15]

Quantitative Data Summary: Anti-inflammatory Activity

The following table summarizes the in vivo anti-inflammatory activity of various novel pyrimidine derivatives, presenting the percentage of inhibition of edema in the carrageenan-induced paw edema model.

| Compound ID/Series | Dose (mg/kg) | Inhibition of Edema (%) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | |||

| 8a | 2 µM (in vitro) | 79.6 (COX-2 inhibition) | [10] |

| 10c | 2 µM (in vitro) | 78.7 (COX-2 inhibition) | [10] |

| 13c | 2 µM (in vitro) | 78.9 (COX-2 inhibition) | [10] |

| Mono, bi, and tricyclic pyrimidines | 50 | 27.9 - 34.5 | [15] |

| N-methyl-N-pyrimidin-2-yl glycine derivatives | Not specified | Significant activity | [15] |

Signaling Pathway: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes. Some pyrimidine derivatives exert their anti-inflammatory effects by inhibiting this pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. 7-Amino-3-phenyl-2-methyl-pyrazolopyrimidine derivatives inhibit human rhinovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 4. Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid in vitro screening system for the identification and evaluation of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biochemden.com [biochemden.com]

- 12. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents - Europub [europub.co.uk]

An In-depth Technical Guide to Ethyl 4-chloropyrimidine-5-carboxylate (CAS No. 41103-17-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, known hazards, and handling information for Ethyl 4-chloropyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical synthesis.

Core Properties

This compound is a versatile chemical building block.[1] Its key identifiers and physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| CAS Number | 41103-17-7 | [1][2] |

| Molecular Formula | C7H7ClN2O2 | [1][2] |

| Molecular Weight | 186.6 g/mol | [1][2] |

| Appearance | Light yellow clear liquid or semi-solid | [1][2] |

| Boiling Point | 278.2 ± 20.0 °C (Predicted) | [2] |

| Density | 1.311 ± 0.06 g/cm³ (Predicted) | [2] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C or at 0 - 8 °C | [1][2] |

Hazard and Safety Information

This compound is classified as harmful and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this substance.[3]

| Hazard Statement | Code | Description | Source(s) |

| Harmful if swallowed | H302 | [2][3] | |

| Causes skin irritation | H315 | [2][3] | |

| Causes serious eye irritation | H319 | [2][3] | |

| Harmful if inhaled | H332 | [3] | |

| May cause respiratory irritation | H335 | [2][3] |

GHS Pictogram:

-

GHS07 (Exclamation Mark)[2]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of eye contact.[2][3]

Applications in Synthesis

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.[1] It is notably used in the development of pharmaceuticals, including antiviral and anticancer agents.[1] Additionally, it finds application in the agricultural sector for the formulation of herbicides and fungicides.[1] One specific application is its use as a reagent in the synthesis of novel, orally active non-peptide angiotensin II antagonists.[2]

Experimental Protocol: Synthesis of this compound

The following is a representative synthesis protocol for this compound from Ethyl 4-hydroxy-5-pyrimidinecarboxylate.[2]

Materials:

-

Ethyl 4-hydroxy-5-pyrimidinecarboxylate

-

Tetrahydrofuran (THF)

-

Thionyl chloride (SOCl2)

Procedure:

-

Dissolve Ethyl 4-hydroxy-5-pyrimidinecarboxylate (1 equivalent) in tetrahydrofuran.

-

Slowly add thionyl chloride (10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

Upon completion, concentrate the reaction solution by rotary evaporator under reduced pressure to yield the crude product.

The crude this compound can often be used directly in subsequent reactions without further purification.[2]

Synthesis Workflow

The following diagram illustrates the synthesis process described above.

Caption: Synthesis workflow for this compound.

References

The Synthetic Versatility of Ethyl 4-chloropyrimidine-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 4-chloropyrimidine-5-carboxylate is a pivotal building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its strategic placement of a reactive chlorine atom, an electron-withdrawing ester group, and the inherent electronic properties of the pyrimidine ring make it a versatile substrate for a variety of transformations. This guide provides an in-depth analysis of its core reaction mechanisms, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supplemented with experimental protocols and quantitative data.

Core Reactivity and Mechanisms

The reactivity of this compound is dominated by the susceptibility of the C4-position to nucleophilic attack. The pyrimidine ring is an electron-deficient heterocycle, and this effect is amplified by the electron-withdrawing nature of the carboxylate group and the electronegativity of the chlorine atom. This electronic arrangement facilitates both nucleophilic aromatic substitution and participation in various palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most fundamental reaction of this compound is the displacement of the C4-chloride by a wide range of nucleophiles. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Mechanism:

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a tetrahedral intermediate.

-

Formation of Meisenheimer Complex: The negative charge is delocalized across the pyrimidine ring and the carboxylate group, forming a resonance-stabilized Meisenheimer complex.

-

Chloride Elimination: The aromaticity is restored by the elimination of the chloride leaving group, yielding the 4-substituted pyrimidine product.

This pathway is common for reactions with amines, thiols, and alkoxides.

To be rendered with actual chemical structures

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Quantitative Data for SNAr Reactions

While comprehensive tables for the exact substrate are scarce, data from closely related compounds like ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate illustrate typical outcomes.[1]

| Nucleophile | Product | Yield (%) | Reference |

| Dimethylamine | Ethyl 4-(dimethylamino)-2-(methylthio)pyrimidine-5-carboxylate | N/A | [1] |

| Sodium phenoxide | Ethyl 4-phenoxy-2-(methylthio)pyrimidine-5-carboxylate | N/A | [1] |

| Sodium thiophenoxide | Ethyl 4-(phenylthio)-2-(methylthio)pyrimidine-5-carboxylate | N/A | [1] |

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions have revolutionized the synthesis of complex molecules, including many kinase inhibitors.[2][3][4][5]

This reaction forms a C-C bond between the pyrimidine C4 position and an organoboron compound, typically a boronic acid or ester. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][7]

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

Data for the coupling of 2,4-dichloropyrimidines provides insight into the expected reactivity and yields. The C4 position is generally more reactive.[6][8]

| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |

| Phenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 | 71 |

| 3-Methoxyphenylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 | 72 |

| 3-Tolylboronic acid | Pd(PPh3)4 (0.5) | K2CO3 | 1,4-Dioxane/H2O | 100 (MW) | 15 | 75 |

Data adapted from studies on 2,4-dichloropyrimidine under microwave irradiation.[6][8]

This powerful method forms a C-N bond between the pyrimidine and a primary or secondary amine, and is a cornerstone of modern medicinal chemistry.[9][10] The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The Sonogashira coupling is used to form a C-C bond between the pyrimidine C4 position and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[12][13]

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocols

The following are generalized protocols for key transformations of this compound. Researchers should optimize conditions for specific substrates.

Protocol 1: General Procedure for SNAr with an Amine

This protocol describes a typical reaction between a 4-chloropyrimidine derivative and a primary or secondary amine.

-

Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the amine nucleophile (1.1–1.5 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5–2.0 equiv.).

-

Reaction Conditions: Heat the mixture to a temperature between 80–120 °C and stir for 2–24 hours.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from general procedures for the coupling of chloro-heterocycles with arylboronic acids.[6][8]

-

Reaction Setup: In a microwave vial or Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (1.0 equiv.), the arylboronic acid (1.1–1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.5–5 mol%), and a base like K2CO3 or K3PO4 (2.0–3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction Conditions: Heat the reaction mixture to 80–100 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (15 min to 24 h).

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol outlines a typical Sonogashira reaction.[2][14]

-

Reaction Setup: To a degassed solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)2Cl2, 2–5 mol%), a copper(I) co-catalyst (e.g., CuI, 1–5 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0–3.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 70 °C until the starting material is consumed.

-

Monitoring: Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly kinase inhibitors. The pyrimidine core often serves as a scaffold that mimics the adenine hinge-binding region of ATP in kinase active sites.[2] The C4 position is frequently functionalized via SNAr or cross-coupling reactions to introduce substituents that occupy the solvent-exposed region of the ATP-binding pocket, thereby modulating potency and selectivity.

References

- 1. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ijnc.ir [ijnc.ir]

Methodological & Application

Application Notes and Protocols: Ethyl 4-chloropyrimidine-5-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-chloropyrimidine-5-carboxylate is a versatile heterocyclic building block extensively utilized in medicinal chemistry as a key intermediate for the synthesis of a wide array of biologically active compounds. Its pyrimidine core, substituted with a reactive chlorine atom and an ester functional group, provides a scaffold ripe for derivatization. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a class of targeted therapeutics with significant applications in oncology.

Key Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a precursor for the synthesis of substituted pyrimidines, which are core structures in numerous kinase inhibitors. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing moieties. The ester group at the 5-position can be hydrolyzed, amidated, or otherwise modified to fine-tune the pharmacological properties of the final compound.

Derivatives of this compound have shown potent inhibitory activity against a range of kinases implicated in cancer cell proliferation and survival, including:

-

Cyclin-Dependent Kinases (CDK4, CDK6)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Epidermal Growth Factor Receptor (EGFR)

-

RAF kinases (e.g., B-RAF)

-

FMS-like tyrosine kinase 3 (FLT3)

The general synthetic strategy often involves a nucleophilic aromatic substitution at the C4 position followed by further modifications, such as intramolecular cyclization to form fused ring systems like pyrido[2,3-d]pyrimidines.

Data Presentation: Bioactivity of Synthesized Kinase Inhibitors

The following table summarizes the in vitro inhibitory activity of representative kinase inhibitors synthesized from pyrimidine-based precursors.

| Compound Class | Target Kinase(s) | Example Compound | IC50 (nM) | Cell Line | Reference |

| Pyrido[2,3-d]pyrimidin-7-ones | CDK4/Cyclin D1 | Palbociclib (Intermediate Precursor) | 11 | - | [1][2] |

| 2,4-Diaminopyrimidines | Aurora A | Compound 1 | 6.1 | - | |

| Pyrido[2,3-d]pyrimidines | PIM-1 | Compound 4 | 11.4 | MCF-7 | |

| Pyrido[2,3-d]pyrimidines | PIM-1 | Compound 10 | 17.2 | MCF-7 | |

| Pyrazolo[1,5-a]pyrimidines | CDK2 | Compound 6t | 90 | - | |

| Pyrazolo[1,5-a]pyrimidines | TRKA | Compound 6s | 450 | - | |

| Pyrimidine Derivatives | EGFR | Osimertinib | ~1 (L858R/T790M) | H1975 | |

| Pyrimidine Derivatives | EGFR | Erlotinib | ~200 (T790M) | H1975 |

Experimental Protocols

Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Kinase Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate for pyrido[2,3-d]pyrimidin-7-one based kinase inhibitors, such as Palbociclib, starting from a derivative of this compound.

Step 1: Nucleophilic Substitution of the 4-Chloro Group

-

To a solution of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired amine (e.g., cyclopentylamine, 1.2 eq).

-

Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-amino-pyrimidine derivative.

Step 2: Intramolecular Cyclization to form the Pyrido[2,3-d]pyrimidin-7-one Core

-

The 4-amino-pyrimidine derivative from Step 1 can undergo cyclization through various methods. A common approach involves reaction with an appropriate three-carbon synthon. For example, reaction with methyl 2-butenoate in the presence of a strong base like sodium hydride in a high-boiling solvent such as diphenyl ether can facilitate the cyclization.

-

Alternatively, a Heck reaction followed by ring closure can be employed. The 4-amino-5-bromopyrimidine derivative (obtainable from the corresponding 5-unsubstituted pyrimidine) is reacted with an appropriate alkene (e.g., butenoic acid) in the presence of a palladium catalyst.

-

The reaction mixture is heated to high temperatures (e.g., 100-140 °C) to drive the cyclization.

-

After completion, the reaction is cooled, and the product is isolated by filtration or extraction.

-

Purification is typically achieved by recrystallization or column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-chloro-5-substituted-pyrimidine with a boronic acid or ester.

-

In a reaction vessel, combine the 4-chloropyrimidine derivative (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

-

Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathway and Experimental Workflow Diagrams

Caption: General synthetic workflow for kinase inhibitors.

Caption: Simplified CDK4/6 signaling pathway.

Caption: Key RTK signaling pathways.

References

Application Notes and Protocols for Suzuki Coupling of Ethyl 4-Chloropyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This application note provides detailed protocols for the palladium-catalyzed Suzuki coupling of ethyl 4-chloropyrimidine-5-carboxylate with various aryl and heteroaryl boronic acids. The resulting 4-arylpyrimidine-5-carboxylates are valuable intermediates in the synthesis of biologically active molecules, particularly in drug discovery and development.[1][2]

The pyrimidine scaffold is a key feature in numerous therapeutic agents, and its functionalization is crucial for the development of new pharmaceuticals.[2][3] The Suzuki coupling offers a versatile and efficient method for introducing molecular diversity at the C4 position of the pyrimidine ring.[4][5][6]

General Reaction Scheme

The general reaction involves the coupling of this compound with a boronic acid or its ester derivative in the presence of a palladium catalyst, a ligand, and a base.

Data Presentation: Summary of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling reaction. The following table summarizes various conditions that can be applied to the coupling of this compound, based on protocols for similar chloropyrimidine substrates.[1][2][4][7]

| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |

| Palladium Catalyst | Pd(PPh₃)₄ | Pd₂(dba)₃ | Pd(OAc)₂ | PdCl₂(dppf) |

| Ligand | (none) | SPhos | XPhos | (none) |

| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | Na₂CO₃ |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF | DMF |

| Temperature (°C) | 80-100 | 90-110 | 80 | 100 |

| Typical Yield | Good to Excellent | Good to Excellent | Moderate to Good | Moderate to Good |

| Notes | A common and effective system for many substrates.[4][7] | Often used for challenging couplings with aryl chlorides.[8] | Strong base, effective for difficult couplings.[1][8] | Robust pre-catalyst, may require higher temperatures.[8] |

Experimental Protocols

Protocol 1: General Procedure using Pd(PPh₃)₄ and K₂CO₃

This protocol provides a standard method for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

-

Potassium carbonate (K₂CO₃) (2-3 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

-

Reaction vessel (e.g., Schlenk flask or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.[1]

-

Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq). Then, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.[1][7]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[8]

-

Work-up:

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-arylpyrimidine-5-carboxylate.[1][7]

Visualizations

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The cycle begins with the active Pd(0) species, which undergoes oxidative addition with the chloropyrimidine. This is followed by transmetalation with the boronic acid and concludes with reductive elimination to form the product and regenerate the catalyst.[1][10]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the standard workflow for performing a Suzuki coupling reaction in the laboratory, from reaction setup to purification of the final product.

Caption: A standard experimental workflow for the Suzuki coupling reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes: Ethyl 4-chloropyrimidine-5-carboxylate in the Synthesis of Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of Ethyl 4-chloropyrimidine-5-carboxylate and its close derivatives as key intermediates in the synthesis of pyrido[2,3-d]pyrimidine scaffolds, a class of compounds recognized for their potential as antiviral agents.

Introduction

This compound is a versatile heterocyclic building block in medicinal chemistry. Its reactive chloro and ester functionalities make it an ideal starting material for the synthesis of various fused pyrimidine ring systems. Of particular interest is its application in the preparation of pyrido[2,3-d]pyrimidines, which are analogues of purines and have demonstrated a broad spectrum of biological activities, including antiviral and anticancer properties. The pyrido[2,3-d]pyrimidine core is a privileged scaffold in drug discovery, and its derivatives have been investigated for the treatment of various viral infections.

Synthesis of Pyrido[2,3-d]pyrimidine Intermediates

A key application of pyrimidine carboxylates is in the construction of the pyrido[2,3-d]pyrimidine ring system. While direct use of this compound is plausible, a closely related and readily available derivative, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is often utilized. The following protocol is based on established synthetic routes for preparing key intermediates for antiviral drug candidates.

Experimental Protocol: Synthesis of Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate

This protocol describes the amination of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, a crucial step in the pathway towards pyrido[2,3-d]pyrimidine-based antiviral agents.

Materials:

-

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate

-

20% Ammonium hydroxide solution (NH₄OH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Phosphorus pentoxide (P₂O₅) for drying

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Suspend Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (e.g., 50.7 g) in ethanol (400 ml).

-

While maintaining the temperature at approximately 20°C, add a 20% solution of ammonium hydroxide (140 ml) over a period of 20 minutes with continuous stirring.

-

Continue stirring the reaction mixture at ambient temperature for 20 hours.

-

Concentrate the reaction medium under reduced pressure until near dryness.

-

Resuspend the residue in water (350 ml) and stir for 20 minutes.

-

Filter the resulting solid precipitate.

-

Wash the filtered solid with three portions of water (60 ml each).

-

Dry the product under vacuum in the presence of phosphorus pentoxide.

Data Presentation

| Intermediate | Starting Material | Reagents | Solvent | Reaction Time | Yield |

| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 20% NH₄OH | Ethanol | 20 hours | High |

Note: Specific yield data is not available in the provided reference. "High" is indicated based on typical outcomes for this type of reaction.

Logical Workflow for Synthesis

Caption: Synthetic workflow from a substituted this compound to potential antiviral compounds.

Application in Antiviral Drug Discovery

The resulting amino-pyrimidine derivative serves as a crucial precursor for the construction of the pyrido[2,3-d]pyrimidine scaffold. This is typically achieved through condensation reactions with various reagents to form the fused pyridine ring. The substituents on the pyrimidine ring can be further modified to optimize antiviral activity, selectivity, and pharmacokinetic properties.

Pyrrolo[2,3-d]pyrimidines, which are structurally similar and can also be synthesized from related pyrimidine precursors, have shown significant activity against a range of viruses, including human cytomegalovirus (HCMV) and herpes simplex virus (HSV).[1] The antiviral mechanism of these nucleoside analogues often involves the inhibition of viral DNA or RNA synthesis.

Signaling Pathway Implication

While a specific signaling pathway for all pyrido[2,3-d]pyrimidine antivirals is not universally defined and is virus-dependent, a general mechanism for many nucleoside analogue antivirals involves interference with viral replication.

Caption: General mechanism of action for nucleoside analogue antiviral drugs.

Conclusion